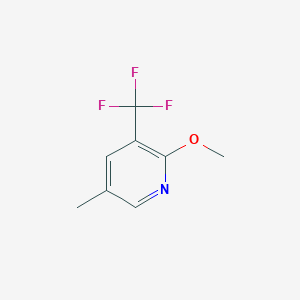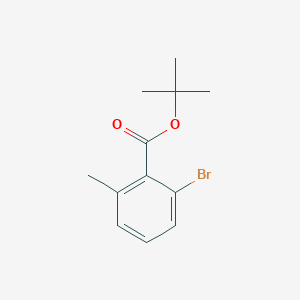![molecular formula C17H16ClN3O3S2 B12500761 N-(3-chlorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B12500761.png)
N-(3-chlorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(3-clorofenil)-2-(3,5-dimetilpirazol-1-carbonil)-N-metiltiofeno-3-sulfonamida" es un compuesto orgánico sintético que puede tener aplicaciones en varios campos como la química medicinal, los productos farmacéuticos y la ciencia de los materiales. La estructura del compuesto sugiere que podría estar involucrado en complejas interacciones químicas debido a la presencia de múltiples grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de "N-(3-clorofenil)-2-(3,5-dimetilpirazol-1-carbonil)-N-metiltiofeno-3-sulfonamida" probablemente implica múltiples pasos, incluida la formación del anillo de pirazol, el enlace de sulfonamida y la incorporación de los grupos clorofenilo y tiofeno. Los reactivos típicos pueden incluir agentes clorantes, cloruros de sulfonilo y precursores de pirazol. Las condiciones de reacción podrían implicar temperaturas controladas, disolventes como diclorometano o etanol y catalizadores como ácidos o bases.
Métodos de producción industrial
Los métodos de producción industrial aumentarían la síntesis de laboratorio, centrándose en optimizar el rendimiento, la pureza y la rentabilidad. Esto podría implicar reactores de flujo continuo, equipos de síntesis automatizados y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto podría sufrir reacciones de oxidación, particularmente en los grupos metilo en el anillo de pirazol.
Reducción: Las reacciones de reducción podrían dirigirse al grupo sulfonamida o al anillo clorofenilo.
Sustitución: El grupo clorofenilo podría participar en reacciones de sustitución aromática nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de litio y aluminio o gas hidrógeno con un catalizador de paladio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Los productos principales dependerían de las reacciones específicas, pero podrían incluir varios derivados con grupos funcionales modificados, lo que podría alterar las propiedades y aplicaciones del compuesto.
Aplicaciones Científicas De Investigación
El compuesto podría tener varias aplicaciones:
Química: Como bloque de construcción para moléculas más complejas.
Biología: Posible uso en ensayos bioquímicos o como sonda para estudiar vías biológicas.
Medicina: Posibles aplicaciones farmacéuticas, como en el desarrollo de fármacos para dirigirse a enzimas o receptores específicos.
Industria: Uso en ciencia de los materiales para desarrollar nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción dependería de la aplicación específica. En un contexto biológico, el compuesto podría interactuar con proteínas o enzimas específicas, alterando su actividad. La presencia del grupo sulfonamida sugiere posibles interacciones con enzimas sensibles a la sulfonamida, mientras que el anillo de pirazol podría estar involucrado en la unión a receptores específicos.
Comparación Con Compuestos Similares
Compuestos similares
- N-(3-clorofenil)-2-(3,5-dimetilpirazol-1-carbonil)-N-metilbenceno-sulfonamida
- N-(3-clorofenil)-2-(3,5-dimetilpirazol-1-carbonil)-N-metilfurano-3-sulfonamida
Singularidad
La combinación única de los grupos clorofenilo, pirazol y tiofeno en "N-(3-clorofenil)-2-(3,5-dimetilpirazol-1-carbonil)-N-metiltiofeno-3-sulfonamida" podría conferir propiedades específicas, como una mayor afinidad de unión a ciertos objetivos biológicos o reactividad química única.
Propiedades
Fórmula molecular |
C17H16ClN3O3S2 |
|---|---|
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-11-9-12(2)21(19-11)17(22)16-15(7-8-25-16)26(23,24)20(3)14-6-4-5-13(18)10-14/h4-10H,1-3H3 |
Clave InChI |
XUVFAIGCESLOES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-benzyl-4-oxoimidazo[4,3-D][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B12500679.png)
![N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12500687.png)

![Methyl 5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate](/img/structure/B12500702.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12500706.png)
![Ethyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500712.png)
![N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)acetamide](/img/structure/B12500716.png)
![2-[2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12500724.png)
![Ethyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500732.png)

![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12500751.png)
![N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide](/img/structure/B12500753.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12500755.png)
![1-Tert-butyl 2,3,4,5,6-pentafluorophenyl 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate](/img/structure/B12500762.png)
